molecular formula C22H22N4O B10876011 2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4(6H)-one

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B10876011
M. Wt: 358.4 g/mol
InChI Key: AWGHPWGLEOCPRZ-UHFFFAOYSA-N
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Description

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of 3-phenyl-4-oxo-3,4-dihydroquinazoline with cyclopentanone in the presence of hydrazine hydrate . The reaction is usually carried out under reflux conditions in an ethanol solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Various substituted quinazoline derivatives

Scientific Research Applications

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[H]quinazoline-5,1’-cycloheptane]-4(6H)-one
  • 2-Hydrazino-3-substituted 4-oxo-3,4,5,6-tetrahydrospiro[benzo[H]quinazoline-5,1’-cycloalkanes]

Uniqueness

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one is unique due to its specific spiro structure and the presence of a hydrazino group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

2-hydrazinyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C22H22N4O/c23-25-21-24-19-17-11-5-4-8-15(17)14-22(12-6-7-13-22)18(19)20(27)26(21)16-9-2-1-3-10-16/h1-5,8-11H,6-7,12-14,23H2,(H,24,25)

InChI Key

AWGHPWGLEOCPRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NN)C5=CC=CC=C5

Origin of Product

United States

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